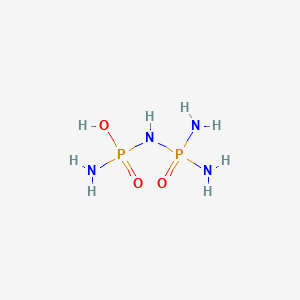
Imidotriamidodiphosphoric acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Imidotriamidodiphosphoric acid is a chemical compound with significant interest in various scientific fields due to its unique structure and properties It is characterized by the presence of phosphorus and nitrogen atoms, which contribute to its reactivity and potential applications
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of imidotriamidodiphosphoric acid typically involves the reaction of phosphorus oxychloride with ammonia or amines under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The general reaction can be represented as follows: [ \text{POCl}_3 + \text{NH}_3 \rightarrow \text{this compound} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves large-scale reactions using similar reagents but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or distillation to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Imidotriamidodiphosphoric acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced under specific conditions to yield lower oxidation state products.
Substitution: It participates in substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or alkylating agents are employed under controlled conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds.
Scientific Research Applications
Imidotriamidodiphosphoric acid has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical syntheses and reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is utilized in industrial processes, particularly in the production of phosphorus-containing compounds.
Mechanism of Action
The mechanism of action of imidotriamidodiphosphoric acid involves its interaction with molecular targets through its phosphorus and nitrogen atoms. These interactions can lead to the formation of new bonds or the modification of existing ones, resulting in various chemical transformations. The specific pathways involved depend on the reaction conditions and the nature of the interacting molecules.
Comparison with Similar Compounds
Phosphoric Acid: A simpler phosphorus-containing compound with different reactivity.
Phosphine: A phosphorus compound with a lower oxidation state.
Amidophosphoric Acid: A related compound with similar functional groups.
Uniqueness: Imidotriamidodiphosphoric acid is unique due to its specific arrangement of phosphorus and nitrogen atoms, which imparts distinct reactivity and potential applications. Its ability to participate in a variety of chemical reactions makes it a valuable compound in both research and industrial settings.
Properties
CAS No. |
220518-40-1 |
|---|---|
Molecular Formula |
H8N4O3P2 |
Molecular Weight |
174.04 g/mol |
IUPAC Name |
amino-(diaminophosphorylamino)phosphinic acid |
InChI |
InChI=1S/H8N4O3P2/c1-8(2,5)4-9(3,6)7/h(H8,1,2,3,4,5,6,7) |
InChI Key |
PYWUXACIUKBHDN-UHFFFAOYSA-N |
Canonical SMILES |
NP(=O)(N)NP(=O)(N)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-yl}-3-(4-fluorophenyl)propanamide](/img/structure/B15164468.png)



![3,4,5,8,9,9a-Hexahydro-7H-imidazo[4,5-g]indolizin-7-one](/img/structure/B15164510.png)



![4-dotetracontyl-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B15164539.png)
![3H-Benzo[c]quinolizin-3-one, 1,2,4,4a,5,6-hexahydro-](/img/structure/B15164549.png)
![1-[2,4-Bis(2-methylbutan-2-yl)phenoxy]butan-2-ol](/img/structure/B15164552.png)


